molecular formula C18H16ClNO2S B2623630 N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide CAS No. 477762-12-2

N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide

Cat. No. B2623630
CAS RN: 477762-12-2
M. Wt: 345.84
InChI Key: XFXZZIFHDSZDPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar naphthalene backbone, with the various functional groups adding complexity to the molecule. The presence of the sulfinamide, methoxy, and 4-chlorophenyl groups would likely have significant effects on the compound’s chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. Without specific data, it’s not possible to provide an analysis of these properties for this compound .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors. This compound has been shown to interact with the TRPC6 ion channel by binding to a specific site on the channel and inhibiting calcium influx. Additionally, this compound has been shown to bind to the P2Y12 receptor and prevent the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the inhibition of calcium signaling, the modulation of neurotransmitter release, and the prevention of platelet aggregation. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide in lab experiments is its potency and selectivity for specific ion channels and receptors. Additionally, this compound has a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research involving N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Additionally, this compound could be further studied as a potential therapeutic agent for inflammatory diseases and other conditions involving calcium signaling and neurotransmitter release. Finally, the use of this compound in combination with other chemical compounds could lead to the development of novel treatments for a variety of diseases and disorders.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide can be achieved through several different methods, including the reaction of 2-methoxynaphthalene-1-sulfonyl chloride with 4-chlorobenzylamine in the presence of a base. Another method involves the reaction of 2-methoxynaphthalene-1-sulfonyl chloride with 4-chlorobenzylamine in the presence of a copper catalyst.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and neurotransmitter release. This compound has been shown to be a potent inhibitor of the TRPC6 ion channel, which plays an important role in regulating calcium signaling in cells. Additionally, this compound has been shown to be a selective antagonist of the P2Y12 receptor, which is involved in platelet aggregation and thrombosis.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s not possible to provide details on the safety and hazards of this compound .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c1-22-17-11-8-14-4-2-3-5-16(14)18(17)23(21)20-12-13-6-9-15(19)10-7-13/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXZZIFHDSZDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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